molecular formula C18H8ClN3O6 B15021042 2-(2-chlorophenyl)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-(2-chlorophenyl)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B15021042
M. Wt: 397.7 g/mol
InChI Key: FWPNTOWKIZFTFR-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the class of isoquinoline derivatives. Isoquinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 2-(2-chlorophenyl)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of 2-alkynylbenzaldehyde hydrazone with dimethyl acetylenedicarboxylate (DMAD) in the presence of iodine as a catalyst . Industrial production methods may involve similar steps but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(2-chlorophenyl)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-chlorophenyl)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

2-(2-chlorophenyl)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione can be compared with other isoquinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of nitro groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C18H8ClN3O6

Molecular Weight

397.7 g/mol

IUPAC Name

2-(2-chlorophenyl)-6,7-dinitrobenzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C18H8ClN3O6/c19-11-3-1-2-4-12(11)20-17(23)9-5-7-13(21(25)26)16-14(22(27)28)8-6-10(15(9)16)18(20)24/h1-8H

InChI Key

FWPNTOWKIZFTFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C3=C4C(=CC=C(C4=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C2=O)Cl

Origin of Product

United States

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